molecular formula C18H18FN3O4S2 B3548868 N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide

N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B3548868
M. Wt: 423.5 g/mol
InChI Key: KXWGYICLWGFZRB-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonylbenzamides

Properties

IUPAC Name

N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S2/c19-14-4-2-5-15(12-14)20-18(27)21-17(23)13-3-1-6-16(11-13)28(24,25)22-7-9-26-10-8-22/h1-6,11-12H,7-10H2,(H2,20,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWGYICLWGFZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Isothiocyanate: This is achieved by reacting 3-fluoroaniline with thiophosgene under controlled conditions.

    Preparation of the Sulfonylbenzamide Intermediate: This involves the reaction of 3-morpholin-4-ylsulfonylbenzoic acid with thionyl chloride to form the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the sulfonylbenzamide.

    Coupling Reaction: The final step involves the coupling of the fluorophenyl isothiocyanate with the sulfonylbenzamide intermediate under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups are key to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-fluorophenyl)carbamothioyl]benzamide: Shares the fluorophenyl and carbamothioyl groups but lacks the morpholine and sulfonyl groups.

    N-[(3-chlorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide is unique due to the combination of its morpholine ring, sulfonyl group, and fluorophenyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide
Reactant of Route 2
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N-[(3-fluorophenyl)carbamothioyl]-3-morpholin-4-ylsulfonylbenzamide

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